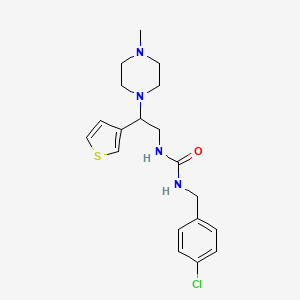

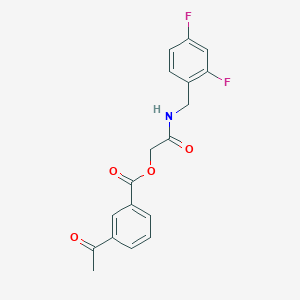

![molecular formula C26H23NO5 B2779643 3-(3,4-Dimethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one CAS No. 866808-36-8](/img/structure/B2779643.png)

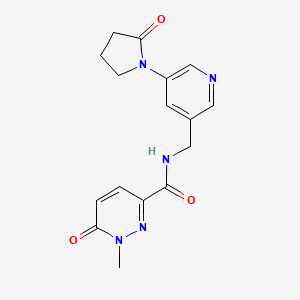

3-(3,4-Dimethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(3,4-Dimethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one” is a complex organic molecule. It contains a quinolin-4-one moiety, which is a type of heterocyclic compound. The molecule also contains methoxy and benzoyl groups, which are common in many organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinolin-4-one core, with a 3,4-dimethoxybenzoyl group attached at the 3-position and a 4-methoxyphenylmethyl group attached at the 1-position .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing carbonyl group in the quinolin-4-one moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications

New Approaches to Derivatives

Synthetic Methodologies : Research has been conducted on the synthesis of derivatives related to the structural framework of 3-(3,4-Dimethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one. For example, derivatives like 6-oxoisoaporphine and tetrahydroisoquinoline have been synthesized starting from materials afforded by Bischler–Napieralski cyclization. These studies highlight the potential for creating diverse bioactive compounds through innovative synthetic routes (Sobarzo-Sánchez et al., 2010).

Catalytic Annulation : Another avenue of research involves the [Cp*RhIII]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one, leading to the creation of 2-aryl quinazolin-4(3H)-one derivatives. This process demonstrates the compound's utility in facilitating regioselective ortho-C–H amidation and cyclization, contributing to the synthesis of quinazolinone derivatives with good functional group tolerance (Xiong et al., 2018).

Biological Activities

Antimycobacterial Activity : Certain derivatives have shown promising antimycobacterial activity against Mycobacterium spp. strains. The synthesis and testing of these compounds reveal the potential therapeutic applications of this compound derivatives in treating infections caused by mycobacteria (Quiroga et al., 2014).

Antioxidant and Anti-inflammatory Activities : Research has also explored the antioxidant and anti-inflammatory properties of quinoline derivatives. For example, novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones have been synthesized and shown to possess significant analgesic and anti-inflammatory activities, suggesting the potential for developing new therapeutic agents based on this chemical framework (Alagarsamy et al., 2011).

properties

IUPAC Name |

3-(3,4-dimethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO5/c1-30-19-11-8-17(9-12-19)15-27-16-21(26(29)20-6-4-5-7-22(20)27)25(28)18-10-13-23(31-2)24(14-18)32-3/h4-14,16H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWXAZHWTPPPHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

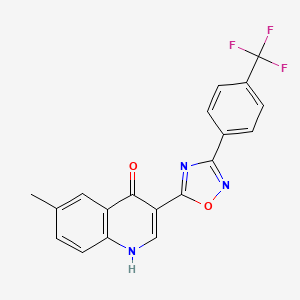

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)urea](/img/structure/B2779560.png)

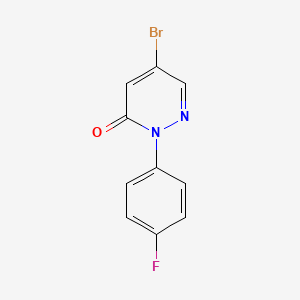

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2779566.png)

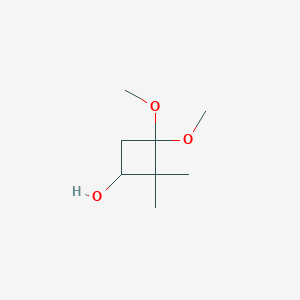

![Tert-butyl 7-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2779583.png)